2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound with a unique structure that combines a chlorophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with propionyl chloride to form 2-(2-chlorophenoxy)propanoic acid. This intermediate is then reacted with 4-methoxybenzohydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with phosphorus oxychloride to form the oxadiazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide: Similar structure but with a morpholinylcarbonyl group instead of the oxadiazole ring.
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the oxadiazole ring and chlorophenoxy group.
Uniqueness
2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O4 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-15(31-21-10-6-4-8-19(21)25)23(29)26-20-9-5-3-7-18(20)24-27-22(28-32-24)16-11-13-17(30-2)14-12-16/h3-15H,1-2H3,(H,26,29) |
InChI Key |
YUSOTGWIGLUEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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